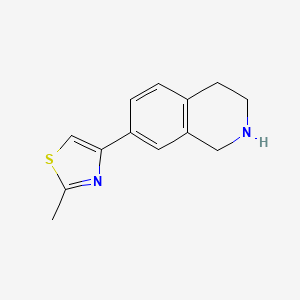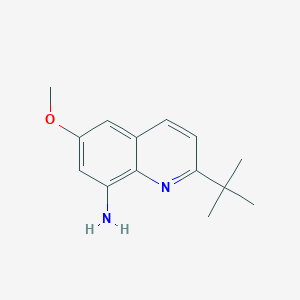
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-butyl)-6-methoxyquinolin-8-amine is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-6-methoxyquinolin-8-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base like sodium hydride.
Methoxylation: The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of 2-(tert-butyl)-6-methoxyquinolin-8-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like sodium azide for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
2-(tert-butyl)-6-methoxyquinolin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(tert-butyl)-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(tert-butyl)-6-methoxyquinoline: Lacks the amine group, which may affect its biological activity.
6-methoxyquinolin-8-amine: Lacks the tert-butyl group, which may influence its chemical properties.
2-(tert-butyl)-quinolin-8-amine: Lacks the methoxy group, which may alter its reactivity.
Uniqueness
2-(tert-butyl)-6-methoxyquinolin-8-amine is unique due to the combined presence of the tert-butyl, methoxy, and amine groups. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
655250-13-8 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC 名称 |
2-tert-butyl-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)12-6-5-9-7-10(17-4)8-11(15)13(9)16-12/h5-8H,15H2,1-4H3 |
InChI 键 |
CRTQJDJBWLGYEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC2=C(C=C(C=C2C=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




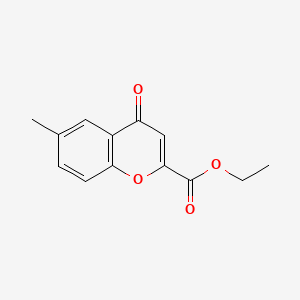




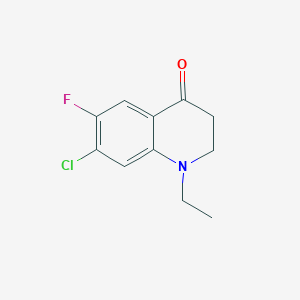


![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)
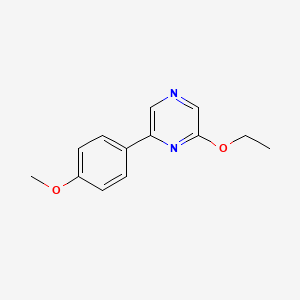
![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
